
2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide is a chemical compound with the CAS number 1706456-35-0. It has a molecular weight of 268.28 g/mol and is known for its versatility in various research and development applications . This compound is characterized by the presence of a fluorophenoxy group, a morpholino ring, and an acetamide group, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide typically involves multiple steps, including the formation of the fluorophenoxy group and the morpholino ring, followed by their coupling with an acetamide group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.
Análisis De Reacciones Químicas
2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of various fine chemicals and pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of 2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group and the morpholino ring are believed to play key roles in its biological activity, potentially affecting enzyme function and signal transduction pathways. detailed studies are required to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide can be compared with other similar compounds, such as:
2-(2-((4-Fluorophenoxy)methyl)morpholino)acetamide: This compound has a similar structure but with a fluorine atom at a different position on the phenoxy group.
2-(2-((3-Chlorophenoxy)methyl)morpholino)acetamide: This compound has a chlorine atom instead of a fluorine atom on the phenoxy group.
The unique combination of the fluorophenoxy group, morpholino ring, and acetamide group in this compound contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H17FN2O3 |
|---|---|
Peso molecular |
268.28 g/mol |
Nombre IUPAC |
2-[2-[(3-fluorophenoxy)methyl]morpholin-4-yl]acetamide |
InChI |
InChI=1S/C13H17FN2O3/c14-10-2-1-3-11(6-10)19-9-12-7-16(4-5-18-12)8-13(15)17/h1-3,6,12H,4-5,7-9H2,(H2,15,17) |
Clave InChI |
VAUBLQJWBYIFJI-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1CC(=O)N)COC2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11794407.png)

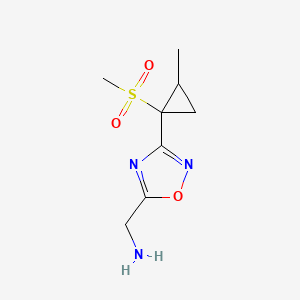

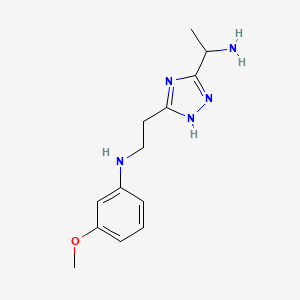
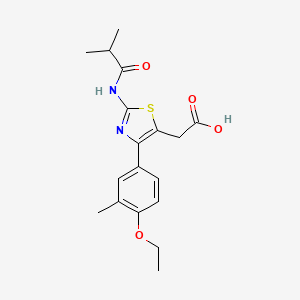
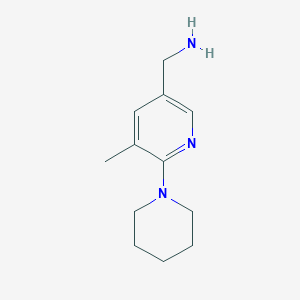
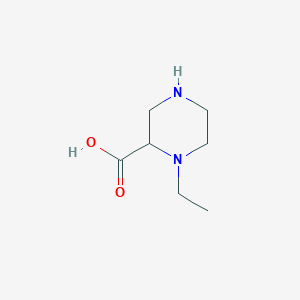
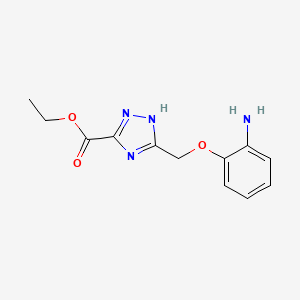
![4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid](/img/structure/B11794452.png)
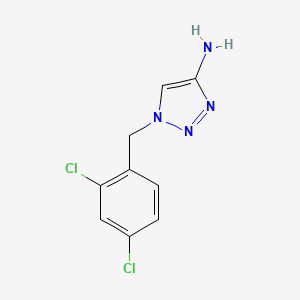
![2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B11794456.png)
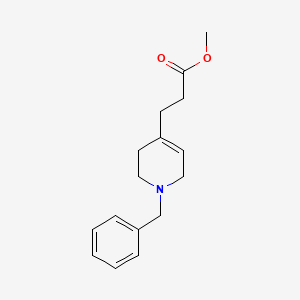
![tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B11794471.png)
